The compound can be classified under organic compounds due to its carbon-based structure. It is often categorized as a polymer or copolymer when discussing its applications in materials science. The molecular formula for sodium; furan-2,5-dione; styrene is with a molecular weight of 225.19 g/mol.
The synthesis of sodium; furan-2,5-dione; styrene typically involves the reaction between sodium and furan-2,5-dione in the presence of styrene. A prevalent method for synthesis is the Diels-Alder reaction, where furan-2,5-dione acts as a dienophile reacting with styrene to form a cyclohexene derivative. Sodium is introduced subsequently to yield the final compound .
The reaction conditions usually include elevated temperatures and may require the presence of catalysts such as vanadium pentoxide or molybdenum trioxide to enhance yield and selectivity. In industrial settings, large-scale reactors are utilized for continuous feed of reactants, ensuring optimal conditions for reaction completion and product purity .
The molecular structure of sodium; furan-2,5-dione; styrene features a backbone derived from polystyrene interlinked with furan-2,5-dione units. The structural representation can be described using its InChI key (RVHPJLCXULJZOU-UHFFFAOYSA-N) and SMILES notation (C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na]).
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.19 g/mol |
InChI | InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H; |
InChI Key | RVHPJLCXULJZOU-UHFFFAOYSA-N |
Canonical SMILES | C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na] |
Sodium; furan-2,5-dione; styrene can participate in various chemical reactions including:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions—temperature, pressure, and solvent—are critical in achieving desired outcomes .
The physical properties include:
Chemical properties encompass reactivity with oxidizing agents and potential interactions with nucleophiles during substitution reactions. The presence of sulfonate groups enhances solubility in aqueous environments .
Sodium; furan-2,5-dione; styrene finds utility in various scientific domains:
Radical polymerization is the primary method for constructing the styrene-maleic anhydride (SMA) backbone. Emulsion polymerization employs water as a solvent, ammonium persulfate (APS) as an initiator (0.5–2 wt%), and 3-mercaptopropionic acid (0.1–0.5 eq) as a chain-transfer agent to regulate molecular weight. This process yields latex particles (100–300 nm diameter) with a glass transition temperature (Tg) of 120–140°C and molecular weights (Mw) of 1,500–5,000 g/mol [7]. Alternatively, solution polymerization utilizes 1,2-dichloroethane as the solvent, with azobisisobutyronitrile (AIBN, 1–3 mol%) initiating the reaction at 70–80°C. Molecular weights are controlled by adjusting monomer/chain-transfer agent ratios, typically achieving Mw values of 3,000–20,000 g/mol and dispersity (Đ) of 1.8–2.5 [6]. Precipitation polymerization in acetone or ethyl acetate is also effective, producing SMA copolymers with alternating structures due to maleic anhydride’s electron-deficient double bond.
Table 1: Radical Polymerization Methods for SMA Backbones
Method | Solvent/Medium | Initiator | Chain Transfer Agent | Mw (g/mol) | Đ | Tg (°C) |
---|---|---|---|---|---|---|
Emulsion | Water | APS | 3-Mercaptopropionic acid | 1,500–5,000 | 1.5–2.0 | 120–140 |
Solution | 1,2-Dichloroethane | AIBN | Methyl 3-mercaptopropionate | 3,000–20,000 | 1.8–2.5 | 115–130 |
Precipitation | Acetone/Ethyl acetate | BPO | Methanethiol | 5,000–15,000 | 2.0–2.8 | 125–135 |
Sulfonation introduces anionic sites onto the SMA backbone, typically targeting the styrenic phenyl ring. Sulfur trioxide (SO₃) complexes in dichloroethane or liquid SO₃ (5–20% v/v) achieve sulfonation degrees of 70–95% at 40–60°C, minimizing maleic anhydride ring opening [6]. Chlorosulfonic acid (1.0–1.5 eq) in dichloromethane at 0–5°C is equally effective but requires stringent moisture control. Following sulfonation, neutralization with sodium hydroxide (2.5 M) or sodium carbonate (10% w/v) adjusts the pH to 7–9, converting sulfonic acid groups to sodium sulfonate. Excess sodium salts (NaBr, NaCl) must be removed via precipitation or dialysis to ensure ionic purity. Iron reduction (using Na₂SO₃ or hydrazine) during purification minimizes color-forming impurities, yielding products with iron content <1 ppm and APHA color <50 [10].
Table 2: Sulfonation and Neutralization Parameters
Sulfonating Agent | Solvent | Temperature | Sulfonation Degree | Neutralizing Agent | Final pH | Iron Content (ppm) |
---|---|---|---|---|---|---|
SO₃ complexes | 1,2-Dichloroethane | 40–60°C | 70–95% | NaOH (2.5 M) | 7.5–8.5 | <1 |
Chlorosulfonic acid | Dichloromethane | 0–5°C | 85–98% | Na₂CO₃ (10% w/v) | 8.0–9.0 | <0.5 |
Oleum (20% SO₃) | Sulfolane | 25–30°C | 75–90% | NaOH (2.0 M) | 7.0–8.0 | <2 |
Post-polymerization modifications enhance functionality for specialized applications. Hofmann rearrangement converts acrylamide comonomers (incorporated via copolymerization) to primary amines: SMA copolymers are treated with sodium hypochlorite (1.2 eq) and sodium hydroxide (2.5 eq) at −5 to 0°C, producing vinylamine groups with 60–75% efficiency. However, this method risks chain degradation and forms ureas as side products [9]. Nucleophilic amination exploits chloromethylstyrene (CMS) comonomers (5–15 mol%). Reacting CMS units with diamines (e.g., 1,8-diamino-3,6-dioxaoctane, 1.5 eq) at 60°C in DMF introduces primary amines, creating polyampholyte structures. For crosslinked networks, di-functional amines (ethylenediamine, 0.8–1.2 eq) bridge sulfonate groups under reflux, increasing hydrodynamic volume by 40–60% [6].
Table 3: Post-Synthetic Modification Strategies
Modification Type | Reagent | Conditions | Functional Group | Efficiency/Outcome |
---|---|---|---|---|
Hofmann rearrangement | NaOCl/NaOH | −5°C, 2–4 h | Primary amine | 60–75% yield, ureas as byproducts |
Nucleophilic amination | 1,8-Diamino-3,6-dioxaoctane | DMF, 60°C, 12 h | Primary amine | >85% conversion |
Crosslinking | Ethylenediamine (0.8–1.2 eq) | THF, reflux, 24 h | Covalent network | 40–60% swelling increase |
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